(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18781422
InChI: InChI=1S/C8H6BrF3OS/c1-14-7-3-5(9)2-6(4-7)13-8(10,11)12/h2-4H,1H3
SMILES:
Molecular Formula: C8H6BrF3OS
Molecular Weight: 287.10 g/mol

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane

CAS No.:

Cat. No.: VC18781422

Molecular Formula: C8H6BrF3OS

Molecular Weight: 287.10 g/mol

* For research use only. Not for human or veterinary use.

(3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane -

Specification

Molecular Formula C8H6BrF3OS
Molecular Weight 287.10 g/mol
IUPAC Name 1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C8H6BrF3OS/c1-14-7-3-5(9)2-6(4-7)13-8(10,11)12/h2-4H,1H3
Standard InChI Key PERYEEDVHXPNOQ-UHFFFAOYSA-N
Canonical SMILES CSC1=CC(=CC(=C1)OC(F)(F)F)Br

Introduction

Structural Characteristics and Molecular Properties

The IUPAC name of this compound is 1-bromo-3-methylsulfanyl-5-(trifluoromethoxy)benzene, reflecting its substitution pattern on the benzene ring. Key structural identifiers include:

PropertyValueSource
Canonical SMILESCSC1=CC(=CC(=C1)OC(F)(F)F)Br
InChI KeyPERYEEDVHXPNOQ-UHFFFAOYSA-N
Molecular FormulaC₈H₆BrF₃OS
PubChem Compound ID162523354

The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions . The methylsulfane group (-SMe) contributes to the compound’s nucleophilic reactivity, particularly in sulfur-mediated transformations .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (3-Bromo-5-(trifluoromethoxy)phenyl)(methyl)sulfane typically involves a multi-step sequence:

  • Bromination of Trifluoromethoxyaniline:
    A patented method describes brominating 2- or 4-trifluoromethoxyaniline using N-bromosuccinimide (NBS) in an acidic medium, followed by deamination to yield 1-bromo-3-trifluoromethoxybenzene . This intermediate serves as the precursor for subsequent sulfanylation.

  • Sulfanylation:
    Nickel-catalyzed C–S bond formation, as reported by Wang et al., enables the introduction of the methylsulfane group. Using Mn as a reducing agent, aryl iodides react with arylsulfonyl chlorides under inert conditions to form aryl sulfides . For this compound, methylsulfanyl chloride or dimethyl disulfide could serve as sulfur sources.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring bromination occurs exclusively at the 3-position .

  • Stability of Intermediates: The trifluoromethoxy group is sensitive to hydrolysis, necessitating anhydrous conditions.

  • Yield Improvements: Catalytic systems like Ni(dppe)Cl₂ enhance reaction efficiency, achieving yields >80% in model reactions .

Physicochemical Properties

Experimental data for this compound remain limited, but estimated properties include:

PropertyValue/DescriptionSource
Boiling PointNot reported
Melting PointNot reported
Density~1.6 g/cm³ (analogous compounds)
SolubilityLow in water; soluble in DCM, THF

The trifluoromethoxy group’s electronegativity (σₚ = 0.35) and the bromine atom’s polarizability influence its solubility and reactivity .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation. For example, palladium-catalyzed reactions with phenylboronic acid yield biaryl derivatives .

Oxidation and Reduction

  • Oxidation: The methylsulfane group oxidizes to sulfoxide (-S(O)Me) or sulfone (-SO₂Me) using H₂O₂ or m-CPBA.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) removes the bromine atom, generating 3-(trifluoromethoxy)thioanisole.

Halogen Bonding

The bromine atom participates in halogen bonding with electron-rich sites, a property exploited in crystal engineering and supramolecular chemistry .

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial Agents: Analogous brominated sulfides exhibit activity against Gram-positive bacteria (MIC = 2–8 µg/mL).

  • Kinase Inhibitors: The trifluoromethoxy group enhances binding to hydrophobic pockets in protein kinases .

Materials Science

  • Liquid Crystals: Fluorinated sulfides serve as mesogens in liquid crystal displays (LCDs) .

  • Polymer Additives: The compound’s thermal stability (decomposition >250°C) makes it a candidate for flame-retardant polymers.

Comparison with Analogous Compounds

CompoundKey DifferencesApplications
1-Bromo-3-(trifluoromethyl)benzeneReplaces -SMe with -CF₃Photoredox catalysis
3-Bromo-5-methoxyphenyl sulfideReplaces -OCF₃ with -OMeAgrochemical intermediates

The trifluoromethoxy group in the title compound offers superior metabolic stability compared to methoxy analogs .

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